tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Description
This compound is a boronic ester-functionalized indole derivative with a tert-butyl carbamate (Boc) group at the indole nitrogen (position 1), a cyano substituent at position 5, and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 2. Its molecular formula is C₁₈H₂₅BN₂O₄, with a molecular weight of 344.22 g/mol . The pinacol boronate enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .
Properties
Molecular Formula |
C20H25BN2O4 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
tert-butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C20H25BN2O4/c1-18(2,3)25-17(24)23-15-9-8-13(12-22)10-14(15)11-16(23)21-26-19(4,5)20(6,7)27-21/h8-11H,1-7H3 |
InChI Key |
LREGGPXGBYFJJY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the cyano group and the boronic ester group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as lithium aluminum hydride. .
Scientific Research Applications
tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The indole core is a common structural motif in many biologically active compounds, making this compound useful in the development of pharmaceuticals.
Medicine: It can be used in the synthesis of drug candidates, particularly those targeting cancer and other diseases.
Industry: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the production of materials and polymers
Mechanism of Action
The mechanism of action of tert-Butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate primarily involves its role as a reagent in organic synthesis. The boronic ester group can form stable complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The cyano group can undergo various transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Boronate Substituents
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Heterocyclic Analogs
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate
- Structure : Isoindoline core (saturated six-membered ring) instead of indole.
- Molecular Weight : 345.24 g/mol .
- Applications: Used in asymmetric catalysis or as a building block for rigid scaffolds in drug design.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Structure : Indazole core (two adjacent nitrogen atoms) instead of indole.
- Molecular Weight : 344.22 g/mol .
- Key Differences :
- Hydrogen Bonding: The indazole’s additional nitrogen may enhance binding to biological targets.
- Stability: Indazole derivatives often exhibit greater metabolic stability compared to indoles.
Functionalized Derivatives for Radiochemistry
tert-Butyl 2-(2-morpholinopyrimidin-5-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- Structure : Pyrimidinyl substituent at position 2; boronate at position 6.
- Applications : Precursor for [¹⁸F]radiolabeling in tauopathy imaging .
- Key Differences: Complexity: The pyrimidinyl group introduces additional hydrogen-bonding sites, enhancing target specificity. Molecular Weight**: Higher (~450 g/mol) due to the morpholinopyrimidine moiety.
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
Tert-butyl 5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 2638537-21-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C20H25BN2O4
- Molecular Weight : 368.24 g/mol
- Boiling Point : Predicted at approximately 507.9 °C
- Density : Approximately 1.12 g/cm³ at 20 °C
This compound functions primarily as a kinase inhibitor. Kinases play crucial roles in various cellular processes including signal transduction and cell division. The compound's structure suggests it may interact with ATP-binding sites on kinases, potentially leading to inhibition of tumor growth and proliferation.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties. Its biological activity can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits cell proliferation in various cancer cell lines such as breast and lung cancer cells. |
| Kinase Inhibition | Demonstrates selective inhibition of specific kinases involved in cancer progression. |
| Apoptosis Induction | Promotes programmed cell death in malignant cells through mitochondrial pathways. |
Case Study 1: Inhibition of Cancer Cell Lines
In a study examining the effects of this compound on various cancer cell lines:
- Cell Lines Used : MCF7 (breast cancer), A549 (lung cancer).
- Methodology : MTT assay was employed to assess cell viability post-treatment.
- Results : The compound showed IC50 values in the low micromolar range for both cell lines, indicating potent anti-proliferative effects.
Case Study 2: Mechanistic Studies on Kinase Inhibition
A detailed study focused on the mechanism of action revealed:
- Target Kinases : The compound selectively inhibited EGFR and VEGFR pathways.
- Experimental Design : Western blotting was utilized to analyze phosphorylation levels.
- Findings : Significant reduction in phosphorylation of downstream signaling molecules was observed, confirming the inhibition of these pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing tert-butyl 5-cyano-2-(dioxaborolan-2-yl)-1H-indole-1-carboxylate, and how are critical reaction parameters optimized?
- Methodology : The synthesis typically involves sequential functionalization of the indole core. A common approach includes:
Boronate introduction : Palladium-catalyzed Miyaura borylation of a halogenated indole precursor (e.g., 5-bromoindole derivatives) using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ or Pd(PPh₃)₄ .
Cyano group installation : Copper-mediated cyanation (e.g., using CuCN) or Sandmeyer reaction on a halogenated intermediate.
Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) and dimethylaminopyridine (DMAP) in anhydrous acetonitrile to protect the indole N-H group .
- Critical Conditions :
- Temperature : Miyaura borylation requires reflux in THF or dioxane (80–100°C).
- Catalyst loading : 1–5 mol% Pd catalyst for efficient coupling.
- Moisture control : Boronate esters are moisture-sensitive; reactions must be performed under inert atmosphere .
Q. Which spectroscopic and crystallographic techniques validate the structure of this compound, and what diagnostic data should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet), boronate ester (B-O peaks), and indole aromatic protons (δ 7.0–8.5 ppm). The cyano group does not directly appear in NMR but can be inferred via adjacent proton shifts .
- FT-IR : Confirm cyano (C≡N stretch at ~2200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups.
- X-ray crystallography : Resolves boronate geometry and indole planarity. For example, analogous indoline-boronate esters show a trigonal planar boron center and bond lengths consistent with sp² hybridization .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized, particularly regarding competing reactivity from the cyano group?
- Catalyst Systems : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) for enhanced stability against cyano coordination .
- Base Selection : Cs₂CO₃ or K₃PO₄ in THF/H₂O mixtures (3:1) minimizes hydrolysis of the boronate ester.
- Temperature : 60–80°C balances reaction rate and side-reaction suppression.
- Competing Reactivity : The cyano group is generally inert under Suzuki conditions, but prolonged heating (>100°C) may lead to partial reduction (e.g., to -CH₂NH₂). Monitor via TLC or LC-MS .
Q. What mechanistic insights do computational studies (e.g., DFT) provide into the electronic properties and regioselectivity of this compound?
- DFT Analysis :
- Molecular Electrostatic Potential (MEP) : The boronate ester acts as an electron-deficient site, while the indole π-system and cyano group contribute to electron-rich regions, directing electrophilic attacks to C3 of the indole .
- Frontier Molecular Orbitals (FMOs) : The HOMO is localized on the indole and cyano groups, suggesting nucleophilic reactivity at C2/C3. The LUMO resides on the boronate, facilitating cross-coupling .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in reported yields for analogous boronate ester syntheses (e.g., chloro vs. bromo precursors)?
- Case Study : In analogous systems, bromo precursors yield higher cross-coupling efficiency (e.g., 65% vs. 32% for chloro derivatives) due to better leaving-group ability .
- Mitigation Strategies :
- Precursor Selection : Prioritize bromo or iodo indoles for Miyaura borylation.
- Additives : Use KI or CuI to enhance reactivity of chloro precursors via halide exchange.
- Design Considerations :
- Control experiments : Compare yields under identical conditions (catalyst, solvent, temperature).
- Statistical analysis : Apply ANOVA to assess significance of leaving-group effects .
Handling and Stability
Q. What protocols ensure the stability of tert-butyl 5-cyano-2-(dioxaborolan-2-yl)-1H-indole-1-carboxylate during storage and reaction setups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
